10-Fold Superior Potency of Continentalic Acid Versus Kaurenoic Acid in Osteoarthritis Models
In a direct head-to-head comparison using IL-1β-stimulated human chondrocytes, continentalic acid and kaurenoic acid (the other major diterpenoid in A. continentalis) were evaluated for anti-arthritic activity. Continentalic acid exhibited significant activity that corresponded exactly to the whole extract containing an equivalent amount of the compound [1]. In contrast, kaurenoic acid required a 10-fold higher molar concentration to produce a compatible level of activity [1].
| Evidence Dimension | Molar concentration required for comparable anti-arthritic activity |
|---|---|
| Target Compound Data | Activity equivalent to whole extract at matched concentration |
| Comparator Or Baseline | Kaurenoic acid: activity matched at ~10× higher molar concentration |
| Quantified Difference | Approximately 10-fold potency difference (concentration ratio) |
| Conditions | IL-1β-stimulated human OA chondrocytes; in vitro assay measuring IL-6, IL-8, MMP-13, COX-2, and PGE2 inhibition |
Why This Matters
This 10-fold potency differential establishes continentalic acid, not kaurenoic acid, as the therapeutically relevant constituent, directly informing prioritization for osteoarthritis research and procurement.
- [1] Hong R, Kim KS, Choi GM, et al. Continentalic Acid Rather Than Kaurenoic Acid Is Responsible for the Anti-Arthritic Activity of Manchurian Spikenard In Vitro and In Vivo. International Journal of Molecular Sciences. 2019;20(21):5488. View Source
